Potassium silver cyanide

Übersicht

Beschreibung

Potassium silver cyanide is a chemical compound with the formula KAg(CN)₂. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in the electroplating industry for silver plating, where it serves as a source of silver ions. This compound is known for its toxicity and must be handled with care.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium silver cyanide can be synthesized through a reaction between silver nitrate and potassium cyanide. The process involves the following steps:

- Dissolve silver nitrate in water to form a solution.

- Add potassium cyanide to the silver nitrate solution while stirring.

- The reaction precipitates silver cyanide, which is then dissolved in an excess of potassium cyanide to form this compound.

Industrial Production Methods: Industrial production of this compound often involves diaphragm electrolysis. This method includes:

- Placing potassium hydroxide and potassium cyanide electrolytes in the cathode and anode regions of an electrolytic cell, respectively.

- Conducting an electrolytic reaction to produce this compound.

- The electrolyte from the anode region is condensed and crystallized to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium silver cyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silver oxide and potassium cyanate.

Reduction: It can be reduced to metallic silver.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Often involves halogenoalkanes in the presence of ethanol.

Major Products:

Oxidation: Silver oxide and potassium cyanate.

Reduction: Metallic silver.

Substitution: Various substituted cyanides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Potassium silver cyanide has several applications in scientific research:

Chemistry: Used in electroplating to deposit thin layers of silver on various substrates.

Biology: Employed in certain biochemical assays and staining techniques.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Widely used in the manufacturing of electronic components and jewelry

Wirkmechanismus

The mechanism of action of potassium silver cyanide primarily involves its ability to release cyanide ions. Cyanide ions inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria, preventing the electron transport chain from functioning. This inhibition leads to a cessation of ATP production and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Potassium Cyanide (KCN): A highly toxic compound used in gold mining and organic synthesis.

Sodium Cyanide (NaCN): Similar to potassium cyanide, used in metal extraction and electroplating.

Silver Cyanide (AgCN): Used in silver plating and as a precursor to other silver compounds.

Uniqueness: Potassium silver cyanide is unique due to its dual role as a source of both silver and cyanide ions. This makes it particularly valuable in electroplating applications where precise control over silver deposition is required .

Biologische Aktivität

Potassium silver cyanide (KAg(CN)₂), a compound used primarily in electroplating and as a reagent in various chemical processes, exhibits significant biological activity, particularly due to its cyanide component. This article explores the toxicological profile, mechanisms of action, and case studies related to this compound, emphasizing its effects on human health.

This compound is a white crystalline solid that is soluble in water. It is primarily utilized in:

- Silver plating : Enhancing the aesthetic and functional properties of metals.

- Antiseptics : Due to its antimicrobial properties.

- Extraction of silver : In mining and metallurgy processes.

The toxicity of this compound stems from the release of cyanide ions, which inhibit cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This inhibition leads to:

- Cellular hypoxia : Impairment of aerobic respiration.

- Metabolic acidosis : Accumulation of lactic acid due to anaerobic metabolism.

- Neurological damage : Primarily affecting the central nervous system (CNS).

Symptoms of Exposure

Exposure to this compound can occur through inhalation, ingestion, or dermal contact. Symptoms may manifest rapidly and include:

- Neurological symptoms : Headaches, dizziness, confusion, seizures.

- Cardiovascular effects : Hypotension, arrhythmias.

- Respiratory distress : Difficulty breathing, pulmonary edema.

Acute Poisoning Case

A notable case involved a 30-year-old male jewelry worker who ingested this compound accidentally. Upon admission to the emergency department:

- The patient presented with severe shock and metabolic acidosis.

- Initial management included intravenous thiopentone sodium until specific antidotes were available.

- Despite severe symptoms and low oxygen saturation levels, the patient survived after intensive care measures were implemented .

Animal Studies

Research on animal models has provided insights into the effects of this compound:

- Rats exposed to varying doses demonstrated behavioral changes at doses as low as 0.14 mg/kg/day. Severe effects such as convulsions occurred at higher doses (7.8 mg/kg/day) .

- Long-term exposure studies indicated neurotoxic effects without overt signs of encephalopathy at lower doses .

Summary of Biological Activity

The biological activity of this compound is characterized by its potent cytotoxicity primarily due to the release of cyanide ions. The following table summarizes key findings related to its toxicity:

Eigenschaften

IUPAC Name |

potassium;silver;dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Ag.K/c2*1-2;;/q2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSGQTYSSZOJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

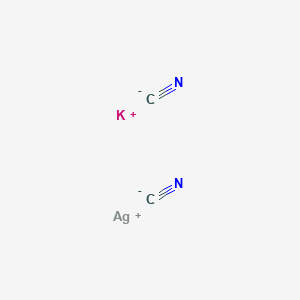

[C-]#N.[C-]#N.[K+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KAg(CN)2, C2AgKN2 | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024269 | |

| Record name | Potassium silver cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium silver cyanide appears as white crystals. Poisonous. Used in silver plating, as a bactericide and in the manufacture of antiseptics. Not registered as a pesticide in the U.S. (EPA, 1998), Dry Powder, White solid; Sensitive to light; Soluble in water; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Argentate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium silver cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in acids, Sol in water and alcohol | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.36 at 77 °F (EPA, 1998) - Denser than water; will sink, 2.36 @ 25 °C | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CYANIDE HAS A VERY HIGH AFFINITY FOR IRON IN THE FERRIC STATE. WHEN ABSORBED /CYANIDE/ ... REACTS READILY WITH ... IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA; CELLULAR RESPIRATION IS THUS INHIBITED & CYTOTOXIC HYPOXIA RESULTS. SINCE UTILIZATION OF OXYGEN IS BLOCKED, VENOUS BLOOD IS OXYGENATED AND IS ALMOST AS BRIGHT RED AS ARTERIAL BLOOD. RESPIRATION IS STIMULATED BECAUSE CHEMORECEPTIVE CELLS RESPOND AS THEY DO TO DECREASED OXYGEN. A TRANSIENT STAGE OF CNS STIMULATION WITH HYPERPNEA AND HEADACHE IS OBSERVED; FINALLY THERE ARE HYPOXIC CONVULSIONS AND DEATH DUE TO RESPIRATORY ARREST. /CYANIDE/, ... SINGLE DOSES OF CYANIDE PRODUCE ALTERATIONS IN PATTERN OF BRAIN METABOLITES CONSISTENT WITH DECR IN OXIDATIVE METABOLISM & INCR IN GLYCOLYSIS. DECR IN BRAIN GAMMA-AMINOBUTYRIC ACID ... HAVE BEEN ASCRIBED TO CYANIDE INHIBITION OF GLUTAMIC ACID DECARBOXYLASE. /CYANIDE/, THE CORTICAL GRAY MATTER, HIPPOCAMPUS (H1), CORPORA STRIATA, & SUBSTANTIA NIGRA ARE COMMONLY AFFECTED /BY CYANIDE/. ... CYANIDE ALSO HAS PROPENSITY FOR DAMAGING WHITE MATTER, PARTICULARLY CORPUS CALLOSUM. CYANIDE INHIBITS CYTOCHROME OXIDASE & PRODUCES CYTOTOXIC ANOXIA, BUT ALSO CAUSES HYPOTENSION THROUGH ITS EFFECTS ON HEART. /CYANIDE/, The cyanide ion (CN-) radical forms complexes with a number of other chemicals (eg, in tissues) and has a strong affinity for cobalt. /Cyanide ion/, /CYANIDE/ ... REACTS ... WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA TO FORM THE CYTOCHROME OXIDASE-CN COMPLEX ... THE CYTOCHROME-OXIDASE-CN COMPLEX IS DISSOCIABLE; THE MITOCHONDRIAL ENZYME SULFURTRANSFERASE ... MEDIATES TRANSFER OF SULFUR FROM THIOSULFATE TO CYANIDE ION. THUS, THIOCYANATE IS FORMED ... KINETIC STUDIES INDICATE THAT THE CLEAVAGE OF THE THIOSULFATE SULFUR-SULFUR BOND IS THE RATE-LIMITING STEP IN THIS REACTION. RELATIVELY MINOR PATHWAYS INCL COMBINATION WITH CYSTINE TO FORM 2-IMINO-THIAZOLIDINE-4-CARBOXYLIC ACID, OXIDATION TO CARBON DIOXIDE & FORMATE, & FORMATION OF CYANOCOBALAMIN. /CYANIDE/ | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

506-61-6 | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium dicyanoargentate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argentate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium silver cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dicyanoargentate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46KRR09TKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SILVER CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of potassium silver cyanide?

A1: this compound, with the formula K[Ag(CN)₂] [], consists of a potassium cation (K⁺) and a linear [Ag(CN)₂]⁻ complex anion. This anion features a silver atom (Ag) bonded to two cyanide groups (CN⁻). []

Q2: How does the structure of the [Ag(CN)₂]⁻ anion impact its stability?

A2: The linear geometry of the [Ag(CN)₂]⁻ anion contributes to its stability, a characteristic that makes it a key component in silver plating solutions. [, ] This stability is further influenced by the presence of free cyanide ions (CN⁻) in solution, which can hinder the formation of a passivating layer on silver anodes during electroplating. []

Q3: What are the main applications of this compound?

A3: this compound is primarily used in electroplating applications, particularly for depositing thin, uniform layers of silver onto various substrates. [, ] Its use in silver plating baths stems from the stability of the [Ag(CN)₂]⁻ anion, allowing for controlled silver deposition. [, ]

Q4: How can the purity of this compound be assessed?

A4: Analytical techniques, such as capillary ion analysis, are employed to determine the purity of this compound solutions used in electroplating. This method enables simultaneous quantification of various components in the plating bath, including this compound, free cyanide, phosphate, and other additives. [, ]

Q5: Are there alternative methods for producing this compound?

A5: Yes, oxygen blast cyanidation presents a novel approach to producing high-purity this compound. This method, using readily available materials like electrolytic silver powder, offers advantages like simple operation, cost-effectiveness, and easier environmental control. []

Q6: What challenges are encountered during silver plating using this compound baths?

A6: One challenge is the potential for silver anode corrosion, which can negatively impact the quality of the silver deposit. Factors influencing corrosion include impurities in the silver anodes and their physical structure. [] Additionally, controlling the concentration of free cyanide in the bath is crucial, as it directly affects the solubility of silver anodes and the passivation process. []

Q7: Can this compound be used for synthesizing silver nanoparticles?

A7: Yes, this compound serves as a precursor for producing silver nanoparticles. The reduction of this compound, using reducing agents like vitamin C and stabilizing agents like polyvinylpyrrolidone (PVP), enables the controlled synthesis of silver nanoparticles with tailored sizes and properties. []

Q8: How is the quality of this compound solutions controlled in industrial settings?

A8: Quality control of this compound solutions is paramount in electroplating to ensure consistent and high-quality silver deposition. This involves monitoring and adjusting the concentration of key components in the bath, including this compound, free cyanide, and other additives. [, ] Additionally, analyzing the purity of raw materials and implementing rigorous production processes contribute to maintaining the desired quality standards. []

Q9: Are there any environmental concerns associated with this compound?

A9: Given the toxicity of cyanide, responsible waste management practices are essential when handling this compound and solutions containing it. [, ] This includes treating wastewater to remove or neutralize cyanide before discharge and adhering to strict safety regulations. Research into alternative silver plating methods with reduced environmental impact is also ongoing. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.